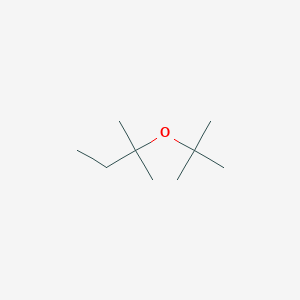
2-tert-Butoxy-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butoxy-2-methylbutane, also known as methyl tert-pentyl ether, is an organic compound with the molecular formula C6H14O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl groups. This compound is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-tert-Butoxy-2-methylbutane can be synthesized through the reaction of tert-amyl alcohol with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tert-amyl alcohol and methanol are combined with an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from other by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-2-methylbutane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
2-tert-Butoxy-2-methylbutane has several scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It is used in the study of biological processes and as a solvent for extracting biological compounds.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-2-methylbutane involves its interaction with molecular targets and pathways in chemical reactions. For example, in oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. In substitution reactions, the compound undergoes nucleophilic attack, leading to the replacement of specific atoms or groups.
Comparison with Similar Compounds
2-tert-Butoxy-2-methylbutane can be compared with other similar compounds, such as:
Methyl tert-butyl ether (MTBE): Both compounds are ethers and have similar chemical properties, but MTBE is more commonly used as a fuel additive.
tert-Amyl methyl ether (TAME): Similar to this compound, TAME is used as a solvent and in fuel formulations.
2-Methoxy-2-methylbutane: This compound has a similar structure but different functional groups, leading to different chemical reactivity and applications.
This compound is unique due to its specific combination of alkyl groups and its use in various industrial and research applications.
Properties
CAS No. |
138024-37-0 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C9H20O/c1-7-9(5,6)10-8(2,3)4/h7H2,1-6H3 |
InChI Key |
HSTHNOSSHJYNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
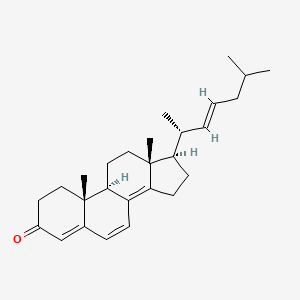
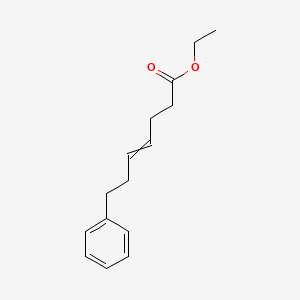
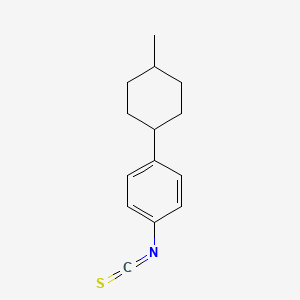
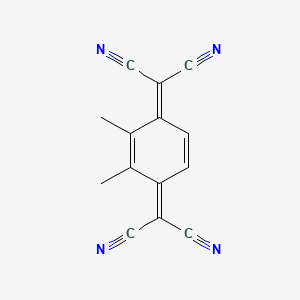
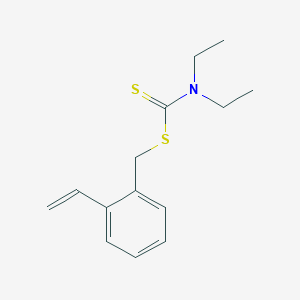

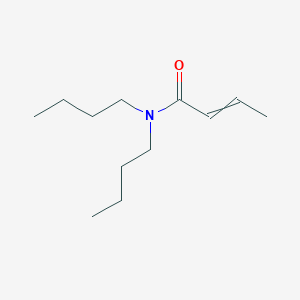
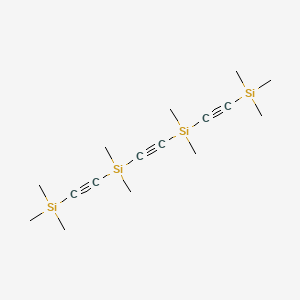
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
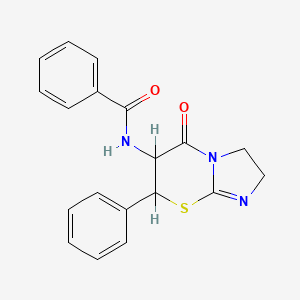
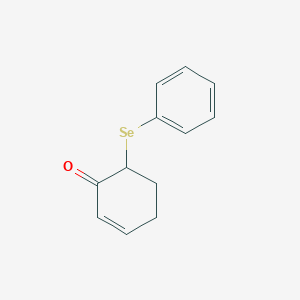
![5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14284314.png)
